

# Comprehensive Application Notes and Protocols for Everolimus Pharmacokinetic Studies in Human Subjects

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## Compound Focus: Everolimus

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## Introduction to Everolimus Pharmacokinetics

**Everolimus** is an oral mammalian target of rapamycin (mTOR) inhibitor that has demonstrated significant clinical utility across multiple therapeutic areas, including oncology, transplantation medicine, and management of tuberous sclerosis complex. As a derivative of sirolimus (rapamycin) with improved pharmacokinetic properties, **everolimus** exhibits a complex pharmacokinetic profile characterized by **significant inter-individual variability** and a **narrow therapeutic index**. Understanding its pharmacokinetic properties is essential for optimizing dosing regimens across different patient populations and clinical indications.

The pharmacokinetics of **everolimus** have been extensively characterized in healthy subjects and special populations, including patients with hepatic impairment, pediatric patients, and those receiving concomitant medications. **Everolimus** is primarily metabolized via the **cytochrome P450 3A4 (CYP3A4) system** and is a substrate for the **P-glycoprotein (P-gp) efflux transporter**. These characteristics make it susceptible to numerous drug-drug interactions and significant variability in exposure parameters. This document provides comprehensive application notes and experimental protocols for conducting pharmacokinetic studies of **everolimus** in human subjects, supporting researchers in designing robust clinical trials and therapeutic drug monitoring programs.

## Basic Pharmacokinetic Parameters of Everolimus

### Fundamental Pharmacokinetic Properties

Table 1: Basic Pharmacokinetic Parameters of **Everolimus** in Human Subjects

Parameter	Value	Conditions	Reference
Tmax	1-2 hours	Fasting conditions	[1] [2]
Bioavailability	~12% (rats)	Oral administration	[3]
Protein Binding	~74%	Healthy subjects and hepatic impairment	[2] [4]
Blood-to-Plasma Ratio	17-73%	-	[4]
Terminal Half-life	~30-35 hours	Healthy subjects	[2] [4]
Apparent Clearance (CL/F)	19.4 ± 5.8 L/h	Healthy subjects (2-4 mg dose)	[2]
Primary Metabolic Pathway	CYP3A4	Liver and gut	[2] [4]
Primary Route of Elimination	Feces (80%), Urine (5%)	-	[4]

### Dose-Proportionality and Steady-State Kinetics

**Dose proportionality** has been demonstrated for **everolimus** within the therapeutic dose range. In a phase I study of Chinese patients with advanced solid tumors, **everolimus** pharmacokinetic parameters increased **dose-proportionally** from 5 mg/day to 10 mg/day doses. The mean C<sub>max</sub> and AUC values at steady state were 5.4 ± 1.8 ng/mL and 238 ± 77 ng·h/mL for the 5 mg/day dose, compared to 13.2 ± 7.9 ng/mL and 514 ±

231 ng·h/mL for the 10 mg/day dose [5]. **Steady-state concentrations** are typically achieved within 7 days of once-daily dosing, with trough concentrations providing a reliable indicator of overall drug exposure [1].

Table 2: Steady-State Pharmacokinetic Parameters of **Everolimus** in Special Populations

Population	Dose	C <sub>max</sub> (ng/mL)	AUC (ng·h/mL)	Clearance	Reference
Healthy Subjects	10 mg single dose	15.4 ± 8.6	114 ± 45	19.4 ± 5.8 L/h	[2]
Moderate Hepatic Impairment	10 mg single dose	11.7 ± 4.3	245 ± 91	9.1 ± 3.1 L/h	[2]
Advanced Solid Tumors	5 mg/day	5.4 ± 1.8	238 ± 77	-	[5]
Advanced Solid Tumors	10 mg/day	13.2 ± 7.9	514 ± 231	-	[5]

## Clinical Study Designs and Experimental Protocols

### Phase I Randomized Study Design in Advanced Solid Tumors

**Study Population:** Patients with advanced breast cancer, gastric cancer, non-small cell lung cancer, or renal cell carcinoma refractory to standard therapy. Key inclusion criteria include: age ≥18 years, at least one measurable lesion per RECIST criteria, adequate bone marrow, liver and renal functions, controlled diabetes (fasting serum glucose ≤1.5 × upper limit of normal), and WHO performance status of 0-2 [5].

**Exclusion criteria** encompass: primary CNS tumors or metastases, uncontrolled infection, seropositivity for HIV or hepatitis B/C, gastrointestinal impairment that could significantly alter **everolimus** absorption, recent antineoplastic therapy (within 30 days), radiation therapy (within 4 weeks), or surgery (within 3 weeks) before initiating **everolimus**, and treatment with strong CYP3A4 inhibitors or inducers within 5 days before study initiation [5].

**Dosing Protocol:**

- **Randomization:** 1:1 to **everolimus** 5 mg/day or 10 mg/day
- **Administration:** Oral once-daily dosing
- **Dose modifications:** Permitted for toxicity management
- **Treatment duration:** Continued until disease progression, unacceptable toxicity, death, or investigator/patient decision to discontinue

**Pharmacokinetic Sampling Protocol:**

- **24-hour profile:** Day 15 (pre-dose, 1, 2, 4, 6, 8, and 24 hours post-dose)
- **Trough concentrations:** Days 2, 8, 16, and 22 (pre-dose)
- **Sample handling:** Blood collection in appropriate tubes, processing to plasma, storage at -70°C until analysis

## Hepatic Impairment Study Design

**Study Population:** Subjects with mild (Child-Pugh A), moderate (Child-Pugh B), and severe (Child-Pugh C) hepatic impairment compared to healthy matched controls [2].

**Dosing Protocol:** Single 10 mg oral dose administered as two 5 mg tablets after a light, low-fat breakfast (~350 calories, 1-2 g fat).

**Pharmacokinetic Sampling:** Intensive sampling over 16 days with samples collected pre-dose and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 24, 36, 48, 72, 96, 120, 144, 192, 240, 288, 336, and 384 hours post-dose.

**Key Findings:** Hepatic impairment significantly affects **everolimus** pharmacokinetics. Patients with mild, moderate, and severe hepatic impairment showed **increased AUC** values of 1.96, 3.51, and 6.54-fold compared to healthy subjects, respectively. **Dose reduction** is recommended in hepatic impairment: 7.5 mg/day for mild impairment, 5 mg/day for moderate impairment, and 2.5 mg/day for severe impairment [2].

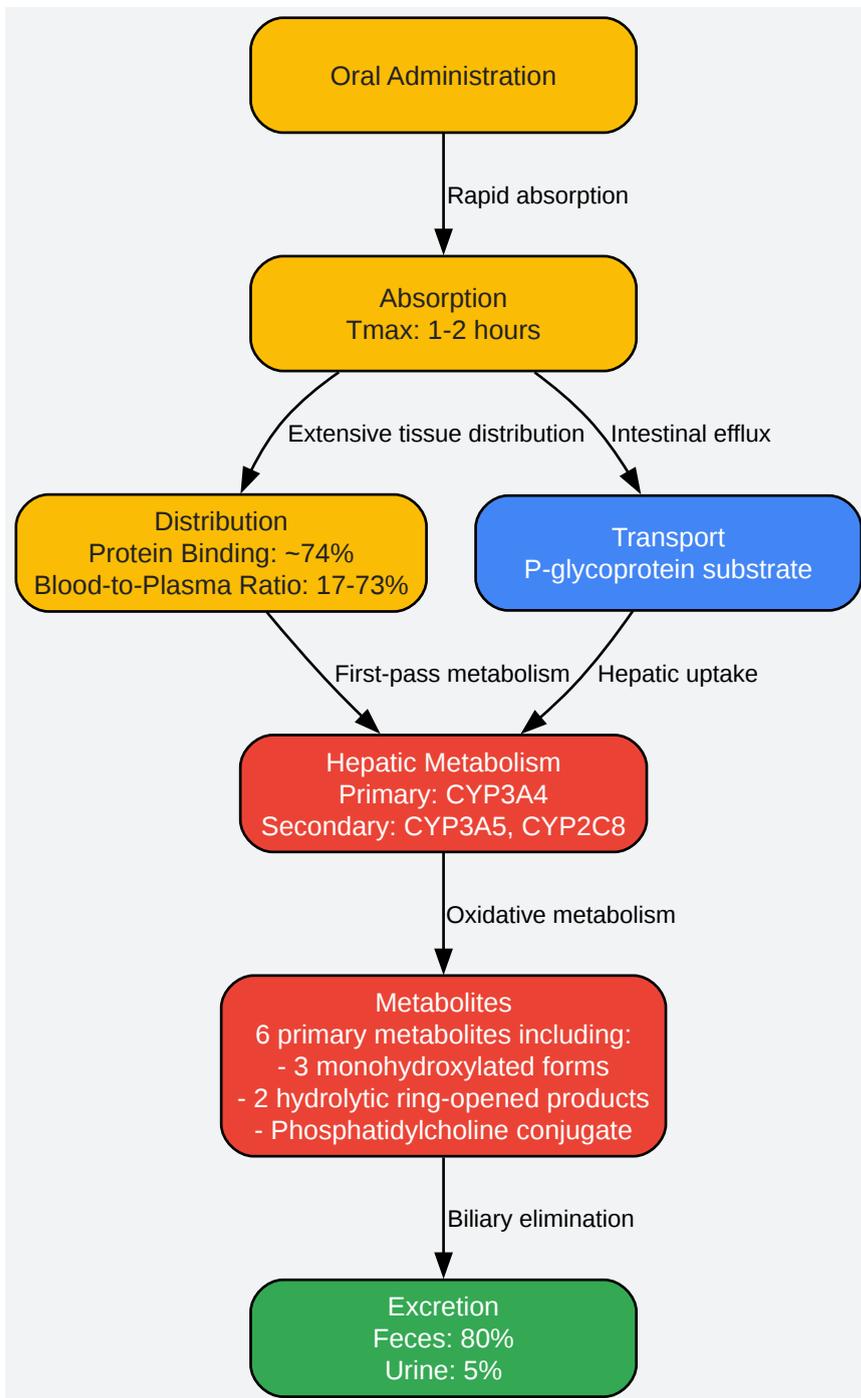
## Drug-Drug Interaction Study Design

**Study Focus:** Evaluation of pharmacokinetic interactions between **everolimus** and enzyme-inducing antiepileptic medications [6].

**Study Design:** Retrospective analysis of therapeutic drug monitoring data.

**Key Findings:** Concomitant administration of **enzyme-inducing antiseizure medications** (carbamazepine, eslicarbazepine, oxcarbazepine, phenytoin, phenobarbital) reduces **everolimus** exposure by approximately 50% (C/D ratio 0.7 vs 1.4 ng/mL per mg). No significant interactions were observed with non-enzyme-inducing ASMs [6].

## Metabolic Pathways and Disposition



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Diagram 1: **Everolimus** Pharmacokinetic Pathway: Absorption, Distribution, Metabolism, and Excretion

**Everolimus** undergoes **extensive hepatic metabolism** primarily via cytochrome P450 3A4 (CYP3A4), with additional contributions from CYP3A5 and CYP2C8 enzymes [7] [4]. The metabolism occurs through oxidative processes, resulting in six primary metabolites detected in human blood: three monohydroxylated

metabolites, two hydrolytic ring-opened products, and a phosphatidylcholine conjugate of **everolimus** [4]. The **hydroxyeverolimus metabolites** demonstrate significantly reduced immunosuppressive activity compared to the parent drug, with approximately 10-40% of the activity of **everolimus** itself.

The **elimination pathway** of **everolimus** is predominantly through hepatic clearance and biliary excretion. After administration of a radiolabeled dose, approximately 80% of the radioactivity is recovered in feces, while only 5% is excreted in urine [4]. The relatively **long elimination half-life** of 30-35 hours supports once-daily dosing regimens. **Everolimus** is a substrate for P-glycoprotein (P-gp), which influences its absorption and tissue distribution, particularly at the blood-brain barrier [4].

## Analytical Methods and Bioanalytical Protocols

### Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

#### Sample Preparation:

- **Blood Collection:** Collect blood samples in EDTA-containing tubes
- **Processing:** Centrifuge at appropriate speed and time to separate plasma
- **Extraction:** Liquid extraction of **everolimus** from biological matrix
- **Storage:** Store at -70°C until analysis to maintain stability

#### Instrumentation Parameters:

- **LC System:** High-performance liquid chromatography with C18 column
- **MS Detection:** Triple quadrupole mass spectrometer with electrospray ionization (ESI)
- **Quantification:** Multiple reaction monitoring (MRM) mode
- **Lower Limit of Quantification:** 0.3 ng/mL for **everolimus** [5]

#### Quality Control:

- Implement calibration standards covering expected concentration range (1-30 ng/mL)
- Include quality control samples at low, medium, and high concentrations
- Maintain accuracy within  $\pm 15\%$  of nominal values ( $\pm 20\%$  at LLOQ)

## Chemiluminescent Microparticle Immunoassay (CMIA)

### Methodology:

- **Principle:** Competitive binding immunoassay using anti-sirolimus antibodies
- **Platform:** Architect i2000SR System (Abbott)
- **Sample Pretreatment:** Manual precipitation, heating (42°C, 10 minutes), centrifugation (11,800 rpm, 4 minutes)
- **Calibration Range:** 0.0-30.0 ng/mL with sensitivity of 1 ng/mL [7]

### Protocol Considerations:

- Samples exceeding 30 ng/mL require dilution with calibrator A
- Method demonstrates cross-reactivity with **everolimus** metabolites (approximately 6-28%)
- Suitable for clinical therapeutic drug monitoring with rapid turnaround

## Factors Influencing Pharmacokinetic Variability

### Hepatic Impairment

Hepatic function significantly impacts **everolimus** pharmacokinetics due to its extensive hepatic metabolism. Patients with moderate hepatic impairment (Child-Pugh B) demonstrate **reduced clearance** ( $9.1 \pm 3.1$  L/h vs  $19.4 \pm 5.8$  L/h in healthy subjects), **increased AUC** ( $245 \pm 91$  ng·h/mL vs  $114 \pm 45$  ng·h/mL), and **prolonged half-life** ( $79 \pm 42$  hours vs  $43 \pm 18$  hours) [2]. The degree of impairment correlates with exposure changes, necessitating dose adjustments:

Table 3: **Everolimus** Dose Adjustments in Hepatic Impairment

Hepatic Function	Child-Pugh Class	Recommended Oncology Dose	AUC Increase vs Healthy
Normal	-	10 mg/day	-
Mild Impairment	A	7.5 mg/day	1.96-fold

Hepatic Function	Child-Pugh Class	Recommended Oncology Dose	AUC Increase vs Healthy
Moderate Impairment	B	5 mg/day	3.51-fold
Severe Impairment	C	2.5 mg/day	6.54-fold

## Drug-Drug Interactions

**Enzyme Inducers:** Coadministration with strong CYP3A4 inducers reduces **everolimus** exposure. Enzyme-inducing antiseizure medications (carbamazepine, phenytoin, phenobarbital) decrease **everolimus** concentration/dose ratios by approximately 50% (0.7 vs 1.4 ng/mL per mg) [6].

**Enzyme Inhibitors:** Strong CYP3A4 inhibitors (ketoconazole, clarithromycin, ritonavir) significantly increase **everolimus** exposure. Concomitant use is generally contraindicated or requires substantial dose reduction.

**Food Interactions:** **Everolimus** should be administered consistently with regard to meals as food may reduce the AUC and C<sub>max</sub>. Grapefruit and grapefruit juice should be avoided due to CYP3A4 inhibition [4].

## Pharmacogenomic Considerations

Genetic polymorphisms in enzymes and transporters contribute to **everolimus** pharmacokinetic variability:

- **CYP3A4/5 polymorphisms:** Affect metabolic clearance
- **CYP2C8 variants:** Influence alternative metabolic pathways
- **ABCB1 (P-gp) polymorphisms:** Impact intestinal absorption and blood-brain barrier penetration
- **PHLPP2, FGFR4 variants:** May affect therapeutic response and toxicity [7]

Studies have identified specific single nucleotide polymorphisms (SNPs) associated with **everolimus** pharmacokinetics and toxicity. For example, the CYP3A4\*22 polymorphism is associated with reduced enzyme activity and potentially increased **everolimus** exposure [7].

# Therapeutic Drug Monitoring Protocol

## Indications for TDM

Therapeutic drug monitoring is recommended for **everolimus** due to its **narrow therapeutic index**, **significant pharmacokinetic variability**, and **concentration-efficacy relationships**. Specific indications include:

- Concomitant use of CYP3A4 inducers or inhibitors
- Hepatic impairment of any degree
- Unexplained toxicity despite appropriate dosing
- Lack of therapeutic response despite adequate dosing
- Suspected non-adherence to prescribed regimen
- Pediatric patients with changing body surface area

## Sampling and Interpretation

### Trough Concentration Monitoring:

- **Sampling Time:** Immediately before next dose (minimum concentration)
- **Target Range:** 5-15 ng/mL for most oncology indications [6]
- **Steady-State Timing:** After 7 days of consistent dosing

### Interpretation Guidelines:

- Concentrations <5 ng/mL: Consider dose increase or investigate poor adherence, drug interactions, or malabsorption
- Concentrations 5-15 ng/mL: Therapeutic range
- Concentrations >15 ng/mL: Evaluate for toxicity and consider dose reduction

**Intra-patient Variability:** The coefficient of variation for **everolimus** trough concentrations within individuals is approximately 40%, necessitating repeated measurements for dose optimization [6].

## Conclusion

**Everolimus** demonstrates complex pharmacokinetics characterized by significant inter-individual variability influenced by hepatic function, drug interactions, and genetic factors. Robust pharmacokinetic study designs should incorporate appropriate sampling strategies, sensitive analytical methods, and careful consideration of patient-specific factors. Therapeutic drug monitoring plays a crucial role in optimizing **everolimus** therapy, particularly in special populations and those receiving concomitant medications that affect CYP3A4 activity. The protocols outlined in this document provide researchers with comprehensive guidance for conducting **everolimus** pharmacokinetic studies in human subjects.

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